molecular formula C23H27NO5 B2728267 Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 380351-87-1

Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B2728267
CAS RN: 380351-87-1
M. Wt: 397.471
InChI Key: VNYPUKLNLDKLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.471. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One notable application of compounds related to Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is in the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones with potential antimicrobial activity. These compounds were synthesized through a series of reactions starting from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate and were found to exhibit antimicrobial properties upon screening (Ravindra, Vagdevi, & Vaidya, 2008).

Reactions with Trimethyl Phosphite and Sodium Diethyl Phosphite

Ethyl 5-isobutyl-2-methylfuran-3-carboxylate, a compound structurally similar to Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate, demonstrates unique reactivity patterns when subjected to bromination and subsequent reactions with phosphites. This includes selective bromination and rearrangement reactions leading to the formation of various furan derivatives upon interaction with trimethyl phosphite and sodium diethyl phosphite, highlighting complex reaction pathways and product formation (Pevzner, 2003).

Synthetic Studies on Sorigenins

Further illustrating the diverse synthetic utility of related compounds, the synthesis of 4-methoxynaphtho[2,3-c]furan-1(3H)-one and 5-methoxynaphtho[1,2-c]furan-3(1H)-one from ethyl 4-hydroxy-2-naphthoate through a sequence of reactions demonstrates the potential for generating various naphtho-furan derivatives with potential biological activity (Horii et al., 1962).

Computational and Synthetic Study on Pyrrole Derivatives

In the realm of computational chemistry and synthesis, the ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the integration of synthetic chemistry with computational methods to understand the molecular structure and potential interactions of furan-pyrrole derivatives. This study showcases the utility of computational tools in predicting the behavior and properties of complex organic molecules (Singh, Rawat, & Sahu, 2014).

properties

IUPAC Name

ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-5-27-23(26)19-15(4)29-22-17-9-7-6-8-16(17)21(25)18(20(19)22)12-24-10-13(2)28-14(3)11-24/h6-9,13-14,25H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYPUKLNLDKLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CC(OC(C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.